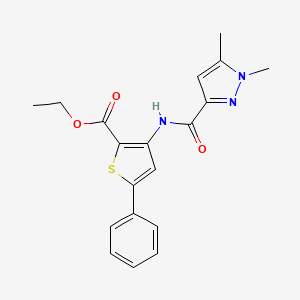![molecular formula C19H18ClNO3S2 B6501749 N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-5-chlorothiophene-2-sulfonamide CAS No. 1396798-36-9](/img/structure/B6501749.png)
N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-5-chlorothiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biphenyl, also known as diphenyl or phenylbenzene, is an organic compound that forms colorless crystals . It’s an aromatic hydrocarbon with a molecular formula of (C6H5)2 . Sulfonamides are a group of compounds which contain the sulfonamide functional group, R-SO2-NR’R’’ where R, R’, and R’’ are organic groups .
Molecular Structure Analysis
The molecular structure of biphenyl consists of two connected phenyl rings . The exact structure of “N-(2-{[1,1’-biphenyl]-4-yl}-2-hydroxypropyl)-5-chlorothiophene-2-sulfonamide” would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For biphenyl, it’s a solid at room temperature, with a melting point of 69.2 °C . It’s insoluble in water but soluble in typical organic solvents .
Safety and Hazards
Direcciones Futuras
The future directions would depend on the specific applications of “N-(2-{[1,1’-biphenyl]-4-yl}-2-hydroxypropyl)-5-chlorothiophene-2-sulfonamide”. For instance, if it’s a new class of angiotensin-II receptor antagonists, future research could focus on improving its potency, selectivity, and pharmacokinetic properties .
Propiedades
IUPAC Name |
5-chloro-N-[2-hydroxy-2-(4-phenylphenyl)propyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3S2/c1-19(22,13-21-26(23,24)18-12-11-17(20)25-18)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-12,21-22H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNOWALSPLFEHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(S1)Cl)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-5-chlorothiophene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-phenylpropanamide](/img/structure/B6501669.png)
![N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B6501675.png)
![N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B6501680.png)
![1-[(2-chlorophenyl)methyl]-3-[(pyridin-3-yl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B6501695.png)
![4-fluoro-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2-methylbenzene-1-sulfonamide](/img/structure/B6501700.png)
![N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide](/img/structure/B6501703.png)
![N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B6501717.png)
![3-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-1-(thiophen-2-yl)urea](/img/structure/B6501720.png)
![N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6501729.png)
![5-chloro-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B6501737.png)

![5-chloro-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B6501744.png)
![N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-2-(thiophen-2-yl)acetamide](/img/structure/B6501746.png)
![N'-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B6501751.png)